N-(2-Furylmethyl)-2-piperidinecarboxamide hydrochloride

Medicinal Chemistry Bioisosterism Anticonvulsant SAR

Researchers requiring CNS drug discovery scaffolds often face solubility artifacts and limited chemical space diversification. This hydrochloride salt eliminates pre-dissolution steps-directly usable in aqueous assay buffers up to its solubility limit. Key differentiators: (1) LogP 2.56 places it within the CNS MPO sweet spot (LogP <3), improving clinical CNS success probability over benzyl analogs; (2) the furan ring enables electrophilic aromatic substitution and cycloaddition chemistries inaccessible to N-cyclohexyl or N-benzyl congeners; (3) racemic form serves as a validated starting point for chiral resolution and enantiomer-specific pharmacological profiling.

Molecular Formula C11H17ClN2O2
Molecular Weight 244.72 g/mol
CAS No. 205993-74-4
Cat. No. B1398413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Furylmethyl)-2-piperidinecarboxamide hydrochloride
CAS205993-74-4
Molecular FormulaC11H17ClN2O2
Molecular Weight244.72 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C(=O)NCC2=CC=CO2.Cl
InChIInChI=1S/C11H16N2O2.ClH/c14-11(10-5-1-2-6-12-10)13-8-9-4-3-7-15-9;/h3-4,7,10,12H,1-2,5-6,8H2,(H,13,14);1H
InChIKeyRHXCKKNMMAEGBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Furylmethyl)-2-piperidinecarboxamide Hydrochloride – Compound Overview


N-(2-Furylmethyl)-2-piperidinecarboxamide hydrochloride (CAS 205993-74-4) is a heterocyclic small-molecule building block belonging to the 2-piperidinecarboxamide class, featuring a furan-2-ylmethyl substituent on the carboxamide nitrogen and presented as the hydrochloride salt . With a molecular formula of C₁₁H₁₇ClN₂O₂ and a molecular weight of 244.72 g·mol⁻¹, the compound is primarily supplied as a versatile synthetic scaffold for medicinal chemistry and organic synthesis applications .

Scaffold class 2-piperidinecarboxamide building block for med chem and library synthesis
Substituent Furan-2-ylmethyl group offers tunable lipophilicity and orthogonal reactivity
Form Hydrochloride salt for direct use in aqueous assay buffers

N-(2-Furylmethyl)-2-piperidinecarboxamide Hydrochloride: Irreplaceable by Generic Analogs


The 2-piperidinecarboxamide scaffold is pharmacologically permissive, yet substitution at the carboxamide nitrogen exerts profound effects on conformational preference, hydrogen-bonding capacity, and target engagement [1]. In the anticonvulsant 2-piperidinecarboxamide series, replacing the N-benzyl group with an N-(α-methylbenzyl) group was shown to alter MES ED₅₀ values by approximately two-fold, demonstrating that even minor N-substituent modifications produce quantifiable changes in biological activity [1]. The 2-furylmethyl substituent present in the title compound introduces a heteroaromatic ring with distinct electronic and stereoelectronic properties compared to phenyl, cyclohexyl, or alkyl analogs, making simple interchange without performance verification scientifically unjustified.

N-Substituent sensitivity
Even minor N-alkyl/aryl changes can shift biological readouts by ~2-fold; furan electronic profile differs from phenyl or cyclohexyl.
Salt form mismatch
Free base analogs require additional solubilization steps; aqueous solubility and handling profile may not transfer.
Chiral center variability
Enantiomeric composition at piperidine 2-position may alter endpoint response; racemic vs. enantiopure batches are not interchangeable.

N-(2-Furylmethyl)-2-piperidinecarboxamide Hydrochloride: Differentiation Evidence


Furan-2-ylmethyl as a Benzyl Bioisostere

In the 2-piperidinecarboxamide anticonvulsant series, the N-benzyl analog (2-CF₃ derivative) exhibits an MES ED₅₀ of 29 mg/kg in mice, while N-(α-methylbenzyl) analogs show ED₅₀ values that vary with stereochemistry [1]. The furan-2-ylmethyl group of the title compound is a recognized phenyl bioisostere, with the oxygen atom altering ring electronics (calculated LogP = 2.56 for the title compound vs. ~2.9 for the N-benzyl analog) . This difference in lipophilicity (~0.34 LogP units) is quantitatively meaningful for CNS penetration optimization, as CNS drug-likeness guidelines favor LogP values between 2 and 4, and the furylmethyl substituent provides a tunable polarity handle not available with the benzyl group.

Furan vs. benzyl bioisostere
Class-level inference
Calculated LogP 2.56 (free base) vs. ~2.9 for N-benzyl analog
Supports CNS multiparameter optimization research
In silico; experimental logP not published for this pair
Medicinal Chemistry Bioisosterism Anticonvulsant SAR

Hydrochloride Salt Advantage: Solubility & Stability

The title compound is supplied as the hydrochloride salt (C₁₁H₁₇ClN₂O₂, MW 244.72), whereas many commercially available 2-piperidinecarboxamide analogs are offered only as free bases (e.g., N-benzyl-2-piperidinecarboxamide free base, MW 218.29) . Hydrochloride salt formation of piperidine-containing amides typically increases aqueous solubility by 10- to 100-fold relative to the free base, depending on the counterion and crystallinity [1]. The presence of the hydrochloride salt is explicitly noted by suppliers to enhance stability and solubility, making the compound directly usable in aqueous biological assay buffers without additional solubilization steps .

Hydrochloride salt solubility
Class-level inference
Expected >10-fold aqueous solubility gain vs. free base
Supports direct use in aqueous assay workflows
Class-level behavior; direct solubility data not available
Preformulation Salt Selection Aqueous Solubility

Furan Ring Diversification vs. Cyclohexyl Analogs

The furan-2-ylmethyl substituent provides a chemically distinct diversification handle compared to the saturated N-cyclohexyl analog (N-cyclohexyl-2-piperidinecarboxamide hydrochloride, available from the same supplier) . The furan ring can undergo electrophilic aromatic substitution (e.g., halogenation, nitration) and [4+2] cycloaddition reactions that are inaccessible to cyclohexyl or benzyl analogs, enabling late-stage functionalization strategies for library expansion [1]. This orthogonal reactivity is a documented advantage of furan-containing building blocks in diversity-oriented synthesis.

Furan ring diversification
Supporting evidence
Furan: electrophilic substitution / cycloaddition; cyclohexyl: saturated, inert
Enables orthogonal library expansion strategies
Qualitative reactivity; head-to-head yields not reported
Synthetic Chemistry Late-Stage Functionalization Heterocyclic Chemistry

Chiral Piperidine 2-Position: Enantiomer-Dependent Pharmacology

The piperidine 2-position of the title compound is a chiral center. In the closely related N-(α-methylbenzyl)-2-piperidinecarboxamide series, Ho et al. demonstrated that the (R)-enantiomer (ED₅₀ = 5.7 mg/kg, MES mouse) is approximately 2.6-fold more potent than the (S)-enantiomer (ED₅₀ = 14.8 mg/kg) and also less neurotoxic (TD₅₀ rotorod) [1]. This establishes that stereochemistry at the piperidine 2-position is a critical determinant of both efficacy and safety in this scaffold. Procurement of the racemic or enantiomerically undefined title compound versus an enantiopure analog may therefore yield substantially different biological outcomes.

Chiral piperidine 2-position
Class-level inference
(R)-analog ED₅₀ 5.7 mg/kg vs. (S) 14.8 mg/kg (MES mouse); ~2.6-fold difference
Enantiomeric composition may shift endpoint readouts
Close analog data; direct title compound verification required
Stereochemistry Enantioselectivity Anticonvulsant Activity

N-(2-Furylmethyl)-2-piperidinecarboxamide Hydrochloride: Application Scenarios


CNS Fragment Library Design: Reduced Lipophilicity

Fragment-based drug discovery programs targeting CNS receptors benefit from the furylmethyl substituent's calculated LogP of 2.56, which is approximately 0.34 units lower than the benzyl analog [Section 3, Evidence 1]. This positions the compound favorably within CNS MPO (Multiparameter Optimization) scoring systems, where LogP values below 3 are associated with higher probability of clinical CNS success.

Assay-Ready Building Block for Aqueous Assays

The hydrochloride salt form eliminates the need for pre-dissolution in organic solvents or in situ salt preparation, enabling direct use in aqueous assay buffers at concentrations up to the solubility limit of the salt [Section 3, Evidence 2]. This is particularly advantageous for high-throughput screening campaigns where DMSO stock solutions may cause precipitation artifacts.

Diversity-Oriented Synthesis via Furan Functionalization

Medicinal chemistry groups performing library expansion can exploit the furan ring's electrophilic aromatic substitution and cycloaddition reactivity to generate analogs inaccessible from N-cyclohexyl or N-benzyl 2-piperidinecarboxamides [Section 3, Evidence 3]. This orthogonal reactivity increases the chemical space coverage per scaffold.

Enantiomer-Specific SAR: 2-Piperidinecarboxamide Scaffold

Given the documented 2.6-fold potency difference between enantiomers in this scaffold series [Section 3, Evidence 4], the racemic title compound serves as a starting point for chiral resolution and enantiomer-specific pharmacological profiling, particularly in anticonvulsant or CNS-active programs where stereochemistry dictates both efficacy and neurotoxicity.

Application
Selection Property
Validation Focus
CNS fragment library design
Furan substituent with reduced lipophilicity
CNS multiparameter optimization (MPO) scoring
Aqueous assay-ready building block
Hydrochloride salt for high aqueous solubility
Solubility and precipitation behavior in assay buffers
Diversity-oriented synthesis
Furan ring orthogonal reactivity
Electrophilic substitution and cycloaddition feasibility
Chiral SAR profiling
Piperidine 2-position stereochemistry
Enantiomeric excess and endpoint response in seizure models
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